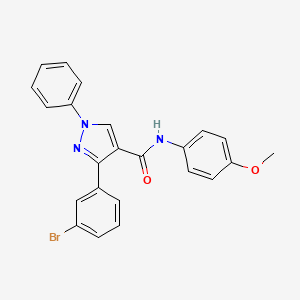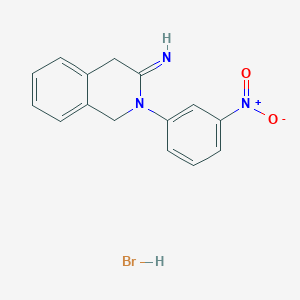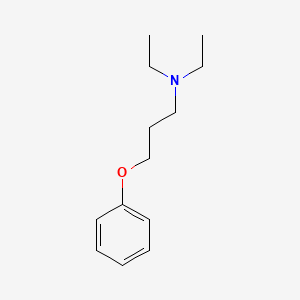![molecular formula C18H19N3O4 B6138854 N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BPN or BPNH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
科学的研究の応用
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.
作用機序
The mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and suppress viral replication. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its wide range of biological activities. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these processes. However, one limitation of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is its potential toxicity. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may improve its purity and reduce its toxicity. Another area of interest is the identification of new biological targets for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may lead to the development of new therapies for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and its potential side effects.
合成法
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitro-3-methylbenzoic acid with butyryl chloride, followed by the addition of 4-aminophenyl and N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography to obtain pure N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide.
特性
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-7-9-15(10-8-14)20-18(23)13-6-5-12(2)16(11-13)21(24)25/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBWUWRPONVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5836672 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}glycinate](/img/structure/B6138775.png)
![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)

![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)

![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)
